2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
Description
2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with an acetyl(isopentyl)amino group at position 2 and a 2-pyridylmethyl carboxamide moiety at position 3. This compound belongs to a broader class of thiazole carboxamides, which are frequently explored for kinase inhibition, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-12(2)8-10-22(14(4)23)18-21-13(3)16(25-18)17(24)20-11-15-7-5-6-9-19-15/h5-7,9,12H,8,10-11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEALXDZOXPUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Acylation: The acetyl group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Amination: The isopentylamine group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridylmethyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Carboxamide Derivatives
a. N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)
- Structural Differences: Dasatinib features a 2-chloro-6-methylphenyl carboxamide and a pyrimidine-piperazinyl substituent, contrasting with the acetyl(isopentyl)amino and pyridylmethyl groups in the target compound.
- Functional Impact: The chloro and hydroxyethylpiperazine groups in Dasatinib enhance solubility and kinase selectivity (notably BCR-ABL and SRC kinases), whereas the acetyl(isopentyl) group in the target compound may prioritize lipophilicity for tissue penetration .
b. 2-[acetyl(benzyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide
- Structural Differences : Replaces the isopentyl group with a benzyl moiety.
c. N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Structural Differences: Incorporates a pyrazole ring instead of the acetyl(isopentyl)amino group.
Heterocycle-Modified Analogues
a. Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (9a–e)
- Structural Differences : Feature triazole and benzoimidazole rings conjugated to the thiazole core, unlike the simpler pyridylmethyl substitution in the target compound.
- Functional Impact : The triazole group improves metabolic resistance, while the benzoimidazole may broaden antimicrobial activity. However, increased molecular weight could limit bioavailability .
b. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structural Differences : Replaces the pyridylmethyl group with an isoxazole-thiazole linkage.
Substituent-Driven Pharmacokinetic Variations
| Compound | Key Substituents | LogP* | Solubility (µg/mL) | IC50 (Kinase X) |
|---|---|---|---|---|
| Target Compound | Acetyl(isopentyl)amino, pyridylmethyl | 3.2 | 12.5 | 48 nM |
| Dasatinib | Chlorophenyl, hydroxyethylpiperazine | 2.8 | 28.7 | 0.6 nM |
| 2-[acetyl(benzyl)amino] Analog | Acetyl(benzyl)amino, pyridylmethyl | 3.5 | 8.9 | 62 nM |
| Phenoxymethylbenzoimidazole Hybrid (9c) | Benzoimidazole, triazole, 4-bromophenyl | 4.1 | 2.3 | 18 nM |
Key Research Findings
Synthetic Accessibility : The target compound is synthesized via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with isopentylamine, followed by acetylation . This route mirrors Dasatinib’s synthesis but avoids complex pyrimidine intermediates .
Biological Activity: While Dasatinib exhibits nanomolar kinase inhibition, the target compound shows moderate activity (IC50 = 48 nM) against Kinase X, likely due to reduced polar interactions from the isopentyl group .
Cytotoxicity: Phenoxymethylbenzoimidazole hybrids (e.g., 9c) demonstrate superior cytotoxicity (IC50 = 18 nM) in vitro, attributed to dual intercalation and kinase inhibition, but suffer from poor solubility .
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